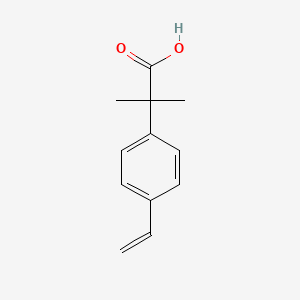

2-Methyl-2-(4-vinylphenyl)propanoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(4-ethenylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMQQLNDUWSLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2 4 Bromophenyl 2 Methylpropanoic Acid Via Electrophilic Aromatic Bromination:

The bromination of 2-methyl-2-phenylpropanoic acid proceeds via an electrophilic aromatic substitution mechanism. In this reaction, bromine (Br₂) is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a more potent electrophile. The phenyl ring of 2-methyl-2-phenylpropanoic acid, being electron-rich, acts as a nucleophile and attacks the electrophilic bromine species. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The 2-methylpropanoic acid group is an ortho-, para-directing group, meaning it directs the incoming electrophile to the ortho and para positions of the benzene (B151609) ring. Due to steric hindrance from the bulky 2-methylpropanoic acid group, the para-substituted product, 2-(4-bromophenyl)-2-methylpropanoic acid, is the major product formed. patsnap.comgoogle.comgoogle.comgoogleapis.com Finally, a base, such as the FeBr₄⁻ complex, abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.

Conversion of the Bromo Group to a Vinyl Group Via Heck Reaction:

Optimization of Reaction Conditions and Yields

For the bromination of 2-methyl-2-phenylpropanoic acid:

Key parameters that can be optimized include the choice of brominating agent and catalyst, the reaction temperature, and the solvent. Using elemental bromine with a catalytic amount of iron filings or iron(III) bromide is a common practice. The reaction is typically carried out in a suitable solvent, and the temperature is controlled to prevent over-bromination or side reactions. The workup procedure is also crucial to isolate the desired para-isomer from any ortho-isomer that may have formed.

For the Heck reaction:

The efficiency of the Heck reaction is influenced by several factors, including the palladium catalyst and ligand, the base, the solvent, and the reaction temperature and pressure.

| Parameter | Variation | Effect on Yield and Selectivity |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | The choice of palladium precursor can influence the reaction rate and catalyst stability. |

| Ligand | Triphenylphosphine, other phosphine ligands | The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. |

| Base | Triethylamine, potassium carbonate, sodium acetate | The base is required to neutralize the hydrogen halide formed during the reaction and regenerate the active catalyst. |

| Solvent | Acetonitrile (B52724), DMF, NMP | The solvent must be able to dissolve the reactants and be stable under the reaction conditions. |

| Temperature | 80-140 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions. |

| Ethylene Pressure | 1-10 atm | Higher pressure of ethylene can increase its concentration in the reaction mixture and improve the reaction rate. |

Careful optimization of these parameters is essential to achieve high yields of 2-Methyl-2-(4-vinylphenyl)propanoic acid while minimizing the formation of byproducts.

Stereoselective Synthesis Approaches (if applicable to chiral centers)

The molecule this compound does not possess any chiral centers. The carbon atom bearing the carboxylic acid and two methyl groups is a quaternary carbon and is not stereogenic. Therefore, stereoselective synthesis approaches are not applicable to the synthesis of this particular compound.

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis for Structure and Purity Assessment

Spectroscopic methods are fundamental in the structural elucidation of 2-Methyl-2-(4-vinylphenyl)propanoic acid, offering detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the vinyl group protons, the aromatic protons, the methyl protons, and the carboxylic acid proton. The vinyl group typically displays a complex splitting pattern (dd) for the terminal protons and a doublet of doublets for the proton attached to the phenyl ring. The aromatic protons on the para-substituted ring would appear as two distinct doublets. The two methyl groups attached to the same carbon are equivalent and would present as a singlet, integrating to six protons. The carboxylic acid proton is expected to be a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carboxylic carbon, the quaternary carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the vinyl carbons, and the methyl carbons. The chemical shifts are influenced by the electronic environment of each carbon atom.

| ¹H NMR Data | |

| Assignment | Chemical Shift (ppm) |

| Methyl Protons (6H, s) | ~1.6 |

| Vinyl Protons (1H, dd) | ~5.3 |

| Vinyl Protons (1H, dd) | ~5.8 |

| Vinyl Protons (1H, dd) | ~6.7 |

| Aromatic Protons (4H, m) | ~7.4-7.5 |

| Carboxylic Acid Proton (1H, s) | ~12.0 (broad) |

| ¹³C NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| Methyl Carbons | ~25 |

| Quaternary Carbon | ~46 |

| Vinyl Carbon (=CH₂) | ~114 |

| Aromatic Carbons (-CH=) | ~126-128 |

| Aromatic Carbon (-C-vinyl) | ~136 |

| Vinyl Carbon (-CH=) | ~137 |

| Aromatic Carbon (-C-C(CH₃)₂) | ~145 |

| Carboxylic Carbon (C=O) | ~178 |

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound, with a molecular weight of 190.24 g/mol , would be expected to show a molecular ion peak [M]⁺ at m/z 190. docbrown.info A prominent fragment would likely result from the loss of the carboxylic acid group (COOH), leading to a peak at m/z 145. Another significant fragmentation pathway could involve the loss of a methyl group, resulting in a peak at m/z 175.

| Mass Spectrometry Data | |

| m/z | Assignment |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 145 | [M - COOH]⁺ |

FTIR spectroscopy is utilized to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and vinyl groups, and C=C stretches of the aromatic ring and vinyl group.

| FTIR Data (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| 1700-1725 | C=O stretch (Carboxylic acid) |

| 1600, 1495 | C=C stretch (Aromatic ring) |

| 1630 | C=C stretch (Vinyl group) |

| 3000-3100 | C-H stretch (Aromatic and Vinyl) |

| 2850-2980 | C-H stretch (Alkyl) |

| 910, 990 | =C-H bend (Vinyl out-of-plane) |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the vinylphenyl group, a conjugated system, suggests that this compound will absorb in the UV region. The spectrum is expected to show absorption maxima (λmax) characteristic of the π → π* transitions of the conjugated system.

| UV-Vis Data (Predicted) | |

| λmax (nm) | Transition |

| ~250-260 | π → π* |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC): For GC analysis, the carboxylic acid is often derivatized, for instance, by esterification, to increase its volatility. google.com A capillary column with a suitable stationary phase would be used to separate the compound from any impurities. The retention time of the derivative would be characteristic of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. nih.gov The compound is detected using a UV detector, often set at the λmax determined by UV-Vis spectroscopy. The purity is determined by the relative area of the main peak in the chromatogram.

Gel Permeation Chromatography (GPC) for Polymer Characterization (Post-Synthesis)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. waters.comresearchgate.netshodex.com When this compound is used as a monomer in a polymerization reaction, GPC is employed to determine the molecular weight distribution of the resulting polymer.

The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. waters.com Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weight (e.g., polystyrene standards), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. A low PDI value (close to 1.0) is indicative of a well-controlled polymerization process.

Interactive Table of GPC Data for a Hypothetical Polystyrene Sample

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 50,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 55,000 g/mol |

| Polydispersity Index (PDI) | 1.10 |

This table represents typical data for a controlled polymerization and is for illustrative purposes.

X-ray Diffraction (XRD) for Crystalline Structure Determination (if applicable)

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. For polymers, XRD can provide information on the degree of crystallinity. Most polymers synthesized via free radical polymerization, such as polystyrene, are amorphous, meaning they lack long-range ordered crystalline structures. Therefore, an XRD pattern of a polymer derived from this compound would likely show a broad amorphous halo rather than sharp diffraction peaks characteristic of a crystalline material. However, if the polymer is designed to have specific interactions that promote crystallinity, such as through the carboxylic acid groups, XRD could be used to investigate the presence and nature of any crystalline domains.

Polymerization Studies of 2 Methyl 2 4 Vinylphenyl Propanoic Acid

Homopolymerization Kinetics and Mechanisms

The homopolymerization of 2-Methyl-2-(4-vinylphenyl)propanoic acid has been explored through several pathways, each offering distinct control over the final polymer's properties. The presence of the vinylphenyl group allows for polymerization mechanisms typical of styrenic monomers, while the carboxylic acid functionality introduces possibilities for specific interactions and requires consideration in certain polymerization techniques.

Free Radical Polymerization of the Vinylphenyl Monomer

Conventional free radical polymerization (FRP) is a robust method for polymerizing vinyl monomers. The process is typically broken down into three main stages: initiation, propagation, and termination. fiveable.meuvebtech.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photochemical reaction. fiveable.meuomustansiriyah.edu.iq These primary radicals then react with a monomer molecule to form an initiated monomer radical.

Propagation: This stage involves the rapid and sequential addition of monomer units to the growing polymer chain radical. fiveable.meuomustansiriyah.edu.iq The rate of polymerization is essentially the rate of propagation and is directly proportional to both the monomer and the growing chain radical concentrations. uvebtech.com

Termination: The growth of a polymer chain is concluded when two growing radical chains react with each other, either by combination or disproportionation, or through chain transfer reactions. fiveable.meuomustansiriyah.edu.iq

The kinetics of free radical polymerization can be described by the following rate equation, assuming the steady-state approximation where the rate of radical formation equals the rate of radical termination: uvebtech.com

Rp = kp[M](fkd[I] / kt)1/2

Where:

Rp is the rate of polymerization

kp is the rate constant of propagation

[M] is the monomer concentration

f is the initiator efficiency

kd is the rate constant for initiator decomposition

[I] is the initiator concentration

kt is the rate constant of termination

A key characteristic of conventional FRP is the formation of high molecular weight polymers early in the reaction, but with a broad molecular weight distribution (high polydispersity index, PDI) due to the statistical nature of the termination process. fiveable.me The kinetic chain length, which is the average number of monomer units added to a chain before termination, is a critical factor influencing the final molecular weight. fiveable.meyoutube.com In the case of styrenic monomers, the gel effect, an autoacceleration of the polymerization rate at high conversion, can be observed, though it is less pronounced than in other systems like methyl methacrylate polymerization. researchgate.netisc.irk.ru

Anionic Living Polymerization Pathways

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species. semanticscholar.org When conducted under specific conditions, it can proceed in a "living" manner, meaning that chain termination and transfer reactions are effectively eliminated. wikipedia.orgencyclopedia.pub This was first demonstrated by Michael Szwarc in 1956 for the polymerization of styrene (B11656). wikipedia.orgencyclopedia.pub

The key features of a living polymerization are:

The number of active polymer chains remains constant throughout the polymerization. youtube.com

Polymerization proceeds until all the monomer is consumed. encyclopedia.pub

The number-average molecular weight (Mn) increases linearly with monomer conversion and can be predetermined by the monomer-to-initiator ratio. semanticscholar.org

The resulting polymers have a very narrow molecular weight distribution, with a polydispersity index (PDI) close to 1.0. wikipedia.org

For this compound, direct anionic polymerization is problematic due to the acidic proton of the carboxylic acid group. This proton would readily react with and neutralize the highly basic carbanionic initiator (e.g., alkyllithiums) and the propagating chain end. uni-bayreuth.de Therefore, a protection strategy is required. The carboxylic acid group must first be converted into a non-acidic protecting group that is stable under the anionic polymerization conditions. After polymerization, this group can be removed to regenerate the carboxylic acid functionality. uni-bayreuth.de

The mechanism involves initiation, where the initiator adds to the vinyl group of the protected monomer, and propagation, where the resulting carbanionic chain end continues to add more monomer units. semanticscholar.org The absence of a termination step allows for the synthesis of well-defined block copolymers by sequential monomer addition. wikipedia.org The propagating species can exist as free ions, ion pairs, or larger aggregates, with the reactivity influenced by the solvent, counter-ion, and temperature. semanticscholar.org

Controlled/Living Radical Polymerization (CRP) Strategies

Controlled/living radical polymerization (CRP) techniques combine the robustness of free radical polymerization with the ability to produce polymers with predetermined molecular weights, low polydispersity, and complex architectures, characteristic of living polymerizations. warwick.ac.uk These methods introduce a dynamic equilibrium between active, propagating radical chains and dormant species, which are unable to propagate or terminate. warwick.ac.uk This reversible deactivation minimizes the concentration of active radicals at any given time, thereby significantly reducing the probability of irreversible termination reactions.

RAFT polymerization achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. This process establishes a rapid equilibrium between active propagating chains and dormant polymeric RAFT agents.

The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent for the specific monomer. mdpi.com For styrenic monomers like this compound, dithiobenzoates and trithiocarbonates are effective CTAs. researchgate.net The polymerization exhibits living characteristics, including a linear increase in molecular weight with conversion and low PDI values (typically 1.1–1.2). researchgate.netrsc.org The presence of the carboxylic acid group can influence the polymerization kinetics and may require optimization of reaction conditions, such as pH in aqueous media. nih.gov

Table 1: Example Conditions for RAFT Polymerization of Styrenic Monomers This table is a generalized representation based on typical RAFT polymerizations.

| Parameter | Value |

| Monomer | Styrenic derivative |

| RAFT Agent | Trithiocarbonate |

| Initiator | AIBN (Azobisisobutyronitrile) |

| Solvent | Dioxane or DMF |

| Temperature | 60-80 °C |

| [Monomer]:[RAFT]:[Initiator] | 100:1:0.2 |

| Resulting PDI | 1.1 - 1.25 |

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that uses a transition metal complex (commonly copper-based) as a catalyst to establish an equilibrium between active radicals and dormant species (alkyl halides). acs.org The catalyst, in its lower oxidation state (e.g., Cu(I)Br), abstracts a halogen atom from the dormant species (an initiator or the polymer chain end) to form a radical and the metal complex in its higher oxidation state (e.g., Cu(II)Br2). acs.org This radical can then propagate before being deactivated by the reverse reaction. acs.org

The rate of polymerization is first order with respect to monomer, initiator, and the Cu(I) catalyst concentrations. acs.org ATRP of styrenic monomers is well-established and generally provides excellent control over the polymerization, leading to polymers with low PDI. sciencepublishinggroup.comacs.org The direct polymerization of acidic monomers like this compound can be challenging due to potential interactions between the acid and the catalyst complex. Strategies to overcome this include using protected monomers or specific ligands that are tolerant to acidic conditions. researchgate.net

Table 2: Typical Components of an ATRP System for Styrene This table illustrates a common setup for styrene polymerization via ATRP.

| Component | Example | Role |

| Monomer | Styrene | Building block of the polymer |

| Initiator | Ethyl α-bromophenylacetate | Source of the dormant species |

| Catalyst | Copper(I) Bromide (CuBr) | Activator |

| Ligand | 2,2'-Bipyridine (bpy) | Solubilizes and tunes catalyst activity |

| Deactivator | Copper(II) Bromide (CuBr2) | Controls radical concentration |

| Solvent | Anisole, Toluene | Reaction medium |

| Temperature | 90-110 °C | Provides energy for activation |

Nitroxide-Mediated Polymerization (NMP)

NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical chain end, forming a dormant alkoxyamine species. wikipedia.org At elevated temperatures, the C-O bond of the alkoxyamine undergoes reversible homolytic cleavage, regenerating the propagating radical and the nitroxide mediator. slideshare.net This dynamic equilibrium keeps the concentration of active radicals low, thus suppressing termination reactions. slideshare.net

NMP is particularly effective for the polymerization of styrenic monomers. The process can be initiated either by a conventional radical initiator in the presence of a nitroxide like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) or by a pre-formed alkoxyamine initiator (a unimolecular initiator). The polymerization follows first-order kinetics with respect to the monomer, and a linear evolution of molecular weight with conversion is observed, along with low polydispersities. rsc.org The presence of acidic groups on the monomer generally does not interfere with the NMP process, making it a suitable method for the direct polymerization of this compound. rsc.org

Table 3: Common Nitroxides Used in NMP of Styrene A selection of nitroxide mediators and their typical operating temperatures.

| Nitroxide Mediator | Abbreviation | Typical Polymerization Temperature for Styrene |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | ~125 °C |

| N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide | SG1 | ~120 °C |

| 2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide | TIPNO | ~120 °C |

Influence of Reaction Parameters on Polymerization Outcome

Temperature and Pressure Dependence

A thorough review of scientific literature reveals a notable absence of specific research findings and quantitative data on the temperature and pressure dependence of the polymerization of this compound. While general principles governing the polymerization of related vinylphenyl compounds and styrenic monomers are well-established, direct experimental studies on this specific monomer are not publicly available.

Similarly, pressure is another important thermodynamic variable that can impact polymerization reactions. For the polymerization of styrene and its derivatives, the application of high pressure has been shown to enhance the rate of polymerization and improve control over the process, particularly in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). High pressure can favor the propagation step and reduce the rate of termination reactions, leading to polymers with higher molecular weights and narrower molecular weight distributions. Studies on the RAFT polymerization of styrene have demonstrated significant rate enhancements at pressures up to 2500 bar.

Despite these general trends observed for similar compounds, the specific quantitative effects of temperature and pressure on the polymerization of this compound remain uninvestigated. The presence of the carboxylic acid and methyl groups on the propyl substituent attached to the vinylphenyl ring could introduce unique steric and electronic effects that would modulate its polymerization behavior under varying temperature and pressure conditions. Without dedicated experimental studies, any discussion on the precise temperature and pressure dependence of this particular monomer would be speculative.

Therefore, the detailed research findings and data tables concerning the temperature and pressure dependence of this compound polymerization are not available in the current body of scientific literature.

Polymer Architectures and Functional Materials Design

Synthesis of Linear Homopolymers and Random Copolymers

The synthesis of linear polymers from 2-Methyl-2-(4-vinylphenyl)propanoic acid can be achieved through various radical polymerization methods. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly well-suited for producing well-defined homopolymers and random copolymers with controlled molecular weights and narrow molecular weight distributions. cmu.eduasianpubs.org

For the homopolymerization of styrenic monomers bearing carboxylic acid groups, challenges can arise due to the acidic proton interfering with the catalyst complex in techniques like ATRP. cmu.edu In such cases, protection of the carboxylic acid group may be necessary prior to polymerization, followed by a deprotection step to yield the final acidic polymer. cmu.edu However, methods using initiators with carboxylic acid groups remote from the initiating site have also been shown to be effective for producing well-defined polystyrene with terminal carboxylic acid groups. cmu.edu

RAFT polymerization is known for its tolerance to a wide range of functional monomers, including those with acidic functionalities. asianpubs.org The choice of an appropriate RAFT agent is crucial for achieving good control over the polymerization of vinyl monomers. nih.gov For styrenic monomers, dithiobenzoates and trithiocarbonates are often effective. nih.gov

| Polymerization Technique | Key Features | Relevant Monomers |

| Atom Transfer Radical Polymerization (ATRP) | Well-defined polymers, low polydispersity. cmu.edu May require protection of acidic protons. cmu.edu | Styrene (B11656), Methyl Methacrylate, 4-vinylpyridine (B31050) researchgate.netsigmaaldrich.com |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Tolerant to a wide range of functional monomers. asianpubs.org Control over molecular weight and architecture. asianpubs.org | Styrene, Acrylates, 4-Vinylbenzoic acid asianpubs.org |

| Free Radical Polymerization | Simpler setup, suitable for random copolymer synthesis. instras.com | 2-Acrylamido-2-methyl-1-propane sulfonic acid, Methyl Methacrylate instras.com |

Fabrication of Controlled Polymer Architectures

Beyond simple linear chains, this compound can be incorporated into more complex and controlled polymer architectures, which can lead to materials with unique self-assembly behaviors and properties.

Block copolymers containing a poly(this compound) segment can be synthesized using controlled polymerization techniques. nih.gov For example, a polystyrene block could be synthesized first, and then used as a macroinitiator for the polymerization of this compound (or its protected form) to form a diblock copolymer. harth-research-group.org The synthesis of block copolymers composed of styrene and 4-vinylpyridine has been successfully demonstrated using ATRP. sigmaaldrich.com

The amphiphilic nature of block copolymers containing a hydrophilic poly(this compound) block and a hydrophobic block (e.g., polystyrene) would drive their self-assembly in selective solvents. mdpi.commdpi.com In aqueous media, these block copolymers are expected to form various nanostructures, such as micelles, vesicles, or more complex morphologies, depending on the relative block lengths, concentration, and solvent conditions. whiterose.ac.uk These self-assembled structures have potential applications in areas like drug delivery and nanotechnology. mdpi.com

Star polymers with arms of poly(this compound) can be synthesized using either "arm-first" or "core-first" methods. researchgate.net In the "arm-first" approach, linear polymer chains are synthesized first and then attached to a multifunctional core. The "core-first" method involves growing polymer chains from a multifunctional initiator. researchgate.net The synthesis of 4-arm polystyrene star polymers has been achieved through sequential post-polymerization modification reactions. researchgate.net

Polymer brushes can be created by grafting chains of poly(this compound) onto a surface. researchgate.netmdpi.com This can be achieved by the "grafting from" technique, where the polymerization is initiated from a surface-immobilized initiator, or the "grafting to" method, which involves attaching pre-synthesized polymer chains to the surface. mdpi.com The preparation of end-grafted polymer brushes from vaporized vinyl monomers via nitroxide-mediated free radical polymerization has been reported. nih.gov

Dendritic polymers , including dendrimers and hyperbranched polymers, represent another class of highly branched architectures. sigmaaldrich.comnih.gov While the synthesis of perfect dendrimers based on this compound would be a complex, multi-step process, hyperbranched polymers could potentially be synthesized in a one-pot reaction from an ABn-type monomer derived from it. Dendritic polymers are known for their high number of terminal functional groups and unique solution properties. nih.gov

Post-Polymerization Modification of Derived Polymers

The polymers derived from this compound possess two key functional handles for post-polymerization modification: the carboxylic acid group and the potential for modification of the vinylphenyl moiety if it is not fully consumed during polymerization or is intentionally introduced in a copolymer.

The carboxylic acid groups along the polymer chain are versatile handles for a wide range of chemical transformations. libretexts.orgyoutube.com These modifications can be used to attach other molecules, alter the polymer's solubility, or introduce new functionalities.

Common reactions of the carboxylic acid group include:

Esterification: Reaction with alcohols to form esters, which can alter the polymer's hydrophobicity and solubility.

Amidation: Reaction with amines to form amides, which can be used to attach biomolecules, dyes, or other functional moieties. The post-polymerization modification of poly(N-(4-vinylphenyl)sulfonamide)s via aza-Michael addition has been demonstrated as a facile route to novel polymeric materials. researchgate.netnih.gov

Reduction: The carboxylic acid can be reduced to an alcohol, providing another functional group for further reactions.

Salt formation: Reaction with a base to form a carboxylate salt, which can render the polymer water-soluble and create a polyelectrolyte.

| Reaction | Reagents | Resulting Functional Group |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Reduction | Strong reducing agent (e.g., LiAlH4) | Alcohol |

| Salt Formation | Base (e.g., NaOH, amine) | Carboxylate salt |

If the vinyl group of the monomer is not completely consumed during polymerization, or if copolymers are made with monomers containing other reactive groups on the phenyl ring, these can be targeted for post-polymerization modification. For instance, if a copolymer is made with a monomer containing a halogenated vinylphenyl group, this halogen can be a site for various substitution or coupling reactions. The synthesis and post-polymerization modification of poly(N-(4-vinylphenyl)sulfonamide)s highlights the potential for modifying the phenyl ring's substituents. researchgate.netnih.gov This allows for the introduction of a wide array of functional groups after the main polymer backbone has been formed, providing a powerful tool for creating complex and highly functional materials. nih.gov

Integration into Advanced Materials

The unique chemical structure of this compound, featuring both a polymerizable vinyl group and a functional carboxylic acid moiety, makes it a valuable monomer for integration into advanced materials. Its incorporation can impart specific, desirable properties to polymers, enabling their use in sophisticated applications ranging from biomedical devices to responsive systems.

Functional Polymeric Scaffolds and Frameworks

Polymeric scaffolds are three-dimensional porous structures that provide mechanical support and a template for cellular growth, making them crucial in tissue engineering. nih.gov Similarly, polymeric frameworks are a class of materials with ordered polymer chains creating a 3D structure with open voids, suitable for applications like separation, catalysis, and gas storage. mdpi.com The design of these materials often relies on the careful selection of monomers to build the polymeric network.

The vinyl group of this compound allows it to be readily polymerized, forming the primary backbone of a material. The carboxylic acid group serves as a critical functional handle. This acid group can be used to form cross-links between polymer chains, creating a stable and robust 3D network essential for a scaffold's structural integrity. Furthermore, this functional group can be chemically modified to attach bioactive molecules, such as peptides or growth factors, to enhance biocompatibility and guide specific cellular behaviors like adhesion and proliferation. nih.gov While synthetic polymers offer flexibility in design and fabrication, the ability to incorporate such functional monomers is key to developing scaffolds that can mimic the complex microenvironment of natural tissues. nih.gov

The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1256584-72-1 | sigmaaldrich.comsynquestlabs.comaksci.com |

| Molecular Formula | C₁₂H₁₄O₂ | synquestlabs.com |

| Molecular Weight | 190.24 g/mol | aksci.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% - 98% | sigmaaldrich.comsynquestlabs.comaksci.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Responsive Polymeric Systems (e.g., pH-responsive, temperature-responsive)

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant, reversible changes in their physical or chemical properties in response to small external stimuli. nih.gov This behavior is highly sought after for applications like targeted drug delivery and biosensing.

pH-Responsive Systems: The carboxylic acid group in this compound is the key to pH-responsive behavior. Polymers incorporating this monomer can exhibit dramatic changes in their solubility and conformation based on the pH of the surrounding environment. nih.gov At a low pH (acidic conditions), the carboxylic acid groups (–COOH) are protonated and largely uncharged. This state typically makes the polymer more hydrophobic and less soluble in water, potentially leading to aggregation or collapse. Conversely, at a higher pH (alkaline conditions), the carboxylic acid groups deprotonate to form carboxylate anions (–COO⁻). The resulting negative charges along the polymer chain lead to electrostatic repulsion, causing the polymer to swell or dissolve due to increased hydrophilicity. nih.gov This pH-triggered transition can be harnessed to design nanoparticles that release a therapeutic payload in the acidic microenvironment of a tumor or within specific acidified cellular compartments like endosomes. nih.govnih.gov

Temperature-Responsive Systems: Temperature-responsive polymers exhibit a phase transition at a specific temperature, often a lower critical solution temperature (LCST) in aqueous solutions. wikipedia.org Below the LCST, the polymer is soluble, but above it, the polymer dehydrates and precipitates. This transition from an expanded coil to a compact globule is driven by a delicate balance between hydrogen bonding with water and hydrophobic interactions. aps.org While this compound itself is not a classic thermoresponsive monomer, it can be copolymerized with known thermoresponsive monomers, such as N-isopropylacrylamide (NIPAM). By incorporating the styrenic and carboxylic acid functionalities of this compound, researchers can finely tune the LCST of the resulting copolymer, altering its hydrophilic/hydrophobic balance to meet the demands of a specific application. aps.org

The table below outlines the expected responsive behavior of polymers derived from this monomer.

| Stimulus | Mechanism | Expected Polymer Response |

|---|---|---|

| pH | Protonation/deprotonation of the carboxylic acid group | Swelling/dissolution at high pH; collapse/precipitation at low pH |

Self-Assembled Supramolecular Structures from Polymers

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions like hydrogen bonding, hydrophobic effects, and electrostatic forces. mdpi.com In polymer science, this principle is used to create complex nanostructures such as micelles, vesicles, and other aggregates from amphiphilic block copolymers. mdpi.com

Polymers synthesized from this compound are inherently amphiphilic. The polystyrene-like backbone is hydrophobic, while the pendant carboxylic acid groups are hydrophilic. This dual nature drives the self-assembly of these polymers in a selective solvent. For instance, in an aqueous solution, the polymer chains will arrange themselves to minimize the unfavorable contact between the hydrophobic backbone and water. This typically results in the formation of core-shell micelles, where the hydrophobic backbones form a core and the hydrophilic carboxylic acid groups form a stabilizing outer corona that interfaces with the water. mdpi.com

Furthermore, the carboxylic acid groups can participate in strong, directional hydrogen bonding. This interaction can be a powerful tool for directing the formation of highly ordered supramolecular structures. rsc.org For example, hydrogen bonding between polymer chains can lead to the formation of networks and complex liquid crystalline phases. nih.govdtic.mil By carefully controlling factors such as polymer concentration, solvent, and temperature, it is possible to guide the self-assembly process to yield a variety of well-defined supramolecular architectures. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Studies of Monomer and Polymer Units

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the 2-Methyl-2-(4-vinylphenyl)propanoic acid monomer and its repeating unit within a polymer chain.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations can elucidate the distribution of electrons within the this compound monomer, which is crucial for predicting its chemical reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. frontiersin.org

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. nih.govmdpi.com These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons. Local reactivity can be assessed using Fukui functions, which identify the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comscirp.org For this compound, the vinyl group is expected to be the primary site for radical attack during polymerization.

| Parameter | Value | Interpretation |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and low chemical reactivity of the monomer itself. |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.15 eV | Quantifies the ability of the molecule to accept electrons. |

| Degree of Polymerization (N) | Average Radius of Gyration (Rg) (Å) | Average End-to-End Distance (Å) |

|---|---|---|

| 50 | 18.5 | 45.3 |

| 100 | 26.2 | 64.1 |

| 200 | 37.0 | 90.6 |

| 500 | 58.5 | 143.3 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanism of polymerization. For the free-radical polymerization of this compound, DFT calculations can be used to map the potential energy surface of the reaction. This involves identifying the structures and energies of reactants, transition states, intermediates, and products for the key elementary steps: initiation, propagation, and termination. The activation energies calculated for these steps provide a quantitative understanding of the reaction kinetics. Such studies can confirm, for instance, the preference for head-to-tail addition during the propagation step, which is common for vinyl monomers.

Prediction of Polymerization Kinetics and Thermodynamics

The thermodynamics of polymerization determine whether the conversion of monomer to polymer is favorable. Computational methods can predict key thermodynamic quantities such as the enthalpy of polymerization (ΔHₚ) and the entropy of polymerization (ΔSₚ). wiley-vch.de Polymerization is typically an exothermic process (negative ΔHₚ) and is accompanied by a decrease in entropy (negative ΔSₚ) due to the loss of translational freedom of the monomers. wiley-vch.de These values can be used to calculate the Gibbs free energy of polymerization (ΔGₚ) and to estimate the ceiling temperature (T_c), which is the temperature above which the polymer will spontaneously depolymerize back to the monomer. nih.gov

| Thermodynamic Parameter | Calculated Value | Significance |

|---|---|---|

| Enthalpy of Polymerization (ΔHₚ) | -75 kJ/mol | The reaction is exothermic, favoring polymerization. |

| Entropy of Polymerization (ΔSₚ) | -110 J/(mol·K) | The reaction leads to a more ordered state, which is entropically unfavorable. |

| Ceiling Temperature (T_c) | 408 °C (681 K) | The maximum temperature at which polymerization is thermodynamically favorable. |

Modeling of Polymer-Polymer and Polymer-Solvent Interactions

The interaction between polymer chains and between the polymer and solvent molecules governs the solution properties and miscibility of the polymer. The Flory-Huggins interaction parameter (χ) is a key measure of these interactions. osti.gov A lower χ value indicates better compatibility. Molecular dynamics simulations can be used to calculate the cohesive energy density of the polymer and various solvents, which in turn allows for the estimation of the Hildebrand solubility parameter (δ). A polymer is most likely to dissolve in a solvent with a similar solubility parameter. These computational approaches can predict the solubility of poly(this compound) in different solvents, guiding the choice of solvents for processing and characterization. researchgate.net

| Solvent | Calculated Polymer Solubility Parameter (δ) (MPa1/2) | Solvent Solubility Parameter (δ) (MPa1/2) | Estimated Flory-Huggins Parameter (χ) | Predicted Solubility |

|---|---|---|---|---|

| Water | 21.5 | 47.8 | > 2.0 | Insoluble |

| Toluene | 21.5 | 18.2 | ~0.6 | Poorly Soluble |

| Tetrahydrofuran (B95107) (THF) | 21.5 | 19.4 | ~0.4 | Soluble |

| Dimethylformamide (DMF) | 21.5 | 24.8 | ~0.55 | Poorly Soluble |

Computational Design of Novel Derivatives and Polymer Properties

One of the most powerful applications of computational chemistry is the in-silico design of new molecules and materials. By starting with the basic structure of this compound, researchers can computationally introduce various functional groups and predict their effect on the monomer's reactivity and the resulting polymer's properties. For example, DFT calculations could be used to screen a library of derivatives with electron-donating or electron-withdrawing groups on the phenyl ring. The calculations would predict how these substitutions alter the HOMO-LUMO gap, which in turn affects the monomer's susceptibility to polymerization and the electronic properties of the final polymer. This high-throughput computational screening can identify promising candidates for synthesis, significantly reducing the time and cost of experimental research and development.

Future Research Directions and Emerging Applications

Development of Sustainable Synthesis Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research on 2-Methyl-2-(4-vinylphenyl)propanoic acid will undoubtedly focus on developing sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Another critical direction is the application of flow chemistry . Continuous-flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and the potential for process automation and scalability. The synthesis of related vinylarene compounds has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound with improved yield and reduced environmental footprint.

Furthermore, the principles of green chemistry , such as atom economy and the use of non-toxic, renewable solvents, will guide the design of new synthetic pathways. Research into catalytic methods that avoid the use of stoichiometric and often hazardous reagents will be crucial. This could involve the development of novel heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the manufacturing process. The use of bio-based solvents derived from renewable resources is also an area of active investigation that could significantly reduce the environmental impact of the synthesis.

Advanced Functionalization Strategies for Tailored Properties

The presence of both a vinyl group and a carboxylic acid group in this compound provides two distinct handles for a wide range of functionalization reactions. This dual functionality allows for the precise tailoring of the properties of both the monomer and the resulting polymers, opening up a vast design space for advanced materials.

Pre-polymerization functionalization can be employed to modify the monomer itself. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, prior to polymerization. This allows for the introduction of specific chemical moieties that can impart desired properties to the final polymer, such as hydrophilicity, biocompatibility, or specific binding capabilities. For example, coupling bioactive molecules to the carboxylic acid group could lead to the development of polymerizable prodrugs.

Post-polymerization modification of polymers derived from this compound offers another powerful strategy for tailoring material properties. The pendant carboxylic acid groups along the polymer backbone can be readily modified through a variety of chemical reactions. This approach allows for the creation of a library of functional polymers from a single parent polymer. For instance, the carboxylic acid groups can be used to crosslink the polymer chains, forming hydrogels with tunable swelling and mechanical properties. They can also be conjugated with targeting ligands, imaging agents, or therapeutic molecules for biomedical applications.

Furthermore, the vinyl group can participate in "click" chemistry reactions, such as thiol-ene additions, allowing for the efficient and specific attachment of a wide range of molecules to the polymer backbone. This versatility in functionalization enables the creation of materials with precisely controlled architectures and functionalities for applications in drug delivery, tissue engineering, and diagnostics.

Exploration of Novel Polymerization Techniques

The development of well-defined polymers with controlled architectures is crucial for many advanced applications. Future research will focus on exploring novel polymerization techniques to synthesize polymers from this compound with precise control over molecular weight, dispersity, and topology.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are particularly promising. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The presence of the carboxylic acid group in this compound may require careful optimization of the polymerization conditions, as the acidic proton can potentially interfere with certain catalysts or control agents. Strategies to overcome this challenge include the use of protecting groups for the carboxylic acid, which can be removed after polymerization, or the development of acid-tolerant catalytic systems.

The ability to synthesize well-defined block copolymers is a key advantage of CRP techniques. By sequentially polymerizing this compound with other monomers, it is possible to create amphiphilic block copolymers that can self-assemble into various nanostructures, such as micelles, vesicles, and nanoparticles. These self-assembled structures have significant potential in drug delivery and nanotechnology.

Graft polymerization is another important technique for creating complex polymer architectures. This can be achieved by "grafting from" or "grafting to" a pre-existing polymer backbone. For instance, polymers with pendant vinyl groups, derived from this compound, can serve as macroinitiators for the "grafting from" polymerization of other monomers, leading to the formation of brush-like structures. Conversely, the carboxylic acid groups can be used as anchor points for "grafting to" pre-synthesized polymer chains. These graft copolymers can exhibit unique properties arising from the combination of the different polymer segments.

The exploration of these novel polymerization techniques will enable the creation of a wide range of polymers with sophisticated architectures and tailored properties, expanding the application scope of this compound.

Integration into Hybrid Materials and Composites

The unique properties of polymers derived from this compound make them excellent candidates for integration into hybrid materials and composites. By combining these polymers with other organic or inorganic components, it is possible to create new materials with synergistic properties that surpass those of the individual components.

One promising area of research is the development of organic-inorganic hybrid materials . The carboxylic acid groups in the polymer can act as anchor points for the in-situ growth of inorganic nanoparticles, such as silica, titania, or metal oxides. This approach allows for the creation of nanocomposites with a high degree of dispersion and strong interfacial interactions between the organic and inorganic phases. Such materials can exhibit enhanced mechanical strength, thermal stability, and optical or electronic properties.

The vinyl groups in the polymer can be utilized for covalent integration into crosslinked networks . For example, polymers of this compound can be copolymerized with other vinyl monomers or crosslinkers to form robust thermosetting resins. These materials can be used as matrices for fiber-reinforced composites, providing improved adhesion to the reinforcing fibers and enhanced mechanical performance.

Furthermore, the ability to functionalize the polymer with specific chemical groups opens up opportunities for creating functional composites . For instance, by attaching conductive moieties to the polymer backbone, it is possible to create conductive polymer composites for applications in electronics and sensors. Similarly, the incorporation of bioactive molecules can lead to the development of biocompatible and bioactive composites for tissue engineering and biomedical implants.

The table below summarizes potential hybrid material compositions and their prospective applications.

| Polymer Matrix | Inorganic/Organic Component | Potential Applications |

| Poly(this compound) | Silica (SiO2) Nanoparticles | High-performance coatings, dental composites |

| Poly(this compound) | Titania (TiO2) Nanoparticles | Photocatalytic materials, UV-shielding coatings |

| Poly(this compound) | Carbon Nanotubes (CNTs) | Conductive composites, electromagnetic shielding |

| Poly(this compound) | Hydroxyapatite | Biocompatible composites for bone tissue engineering |

| Poly(this compound) | Graphene Oxide | Reinforced nanocomposites, gas barrier membranes |

Multi-stimuli Responsive Polymer Systems

A particularly exciting area of future research is the development of multi-stimuli responsive polymer systems based on this compound. These "smart" materials can undergo significant changes in their physical or chemical properties in response to multiple external triggers, such as pH, temperature, light, and ionic strength.

The carboxylic acid groups in the polymer provide an inherent pH-responsiveness . At low pH, the carboxylic acid groups are protonated and the polymer is relatively hydrophobic. As the pH increases, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and a transition to a more hydrophilic state. This pH-dependent behavior can be exploited for a variety of applications, such as the controlled release of drugs in specific pH environments of the body.

By copolymerizing this compound with other functional monomers, it is possible to introduce additional stimuli-responsive properties. For example, copolymerization with a temperature-responsive monomer like N-isopropylacrylamide (NIPAM) can lead to the creation of dual pH- and temperature-responsive polymers. These materials would exhibit a lower critical solution temperature (LCST) that is dependent on the pH of the surrounding medium.

Furthermore, the incorporation of photo-responsive moieties into the polymer structure can impart light-responsiveness . This could be achieved by functionalizing the carboxylic acid groups with photo-cleavable or photo-isomerizable groups. Such materials could be used for on-demand drug delivery, where the release of the therapeutic agent is triggered by light.

The development of these multi-stimuli responsive systems will enable the creation of highly sophisticated materials with programmable and tunable properties for applications in advanced drug delivery, soft robotics, and smart coatings. The table below outlines potential multi-stimuli responsive systems and their envisioned applications.

| Stimuli | Responsive Monomer/Functionality | Potential Applications |

| pH / Temperature | Copolymer with N-isopropylacrylamide | Controlled drug delivery, smart hydrogels |

| pH / Light | Functionalization with azobenzene groups | Photo-switchable surfaces, targeted drug release |

| pH / Ionic Strength | Inherent property of the carboxylic acid groups | Smart membranes for water purification |

| Temperature / Light | Copolymer with spiropyran-containing monomer | Photo-patternable materials, optical data storage |

Advanced Characterization Techniques for In-situ Monitoring of Polymerization

To fully realize the potential of novel polymerization techniques for this compound, it is essential to have a deep understanding of the polymerization kinetics and mechanisms. Advanced characterization techniques that allow for the in-situ monitoring of the polymerization process in real-time are crucial for achieving this understanding.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the conversion of monomer to polymer and for studying the kinetics of the polymerization reaction. By performing the polymerization directly in an NMR tube, it is possible to obtain real-time data on the disappearance of the monomer signals and the appearance of the polymer signals. This information is invaluable for optimizing the reaction conditions and for elucidating the polymerization mechanism.

In-situ Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for monitoring polymerization reactions. By using an attenuated total reflectance (ATR) probe, it is possible to follow the changes in the vibrational spectra of the reaction mixture in real-time. The disappearance of the characteristic vinyl group absorption bands can be used to monitor the monomer conversion.

In-situ rheology can provide valuable information about the changes in the viscosity and viscoelastic properties of the reaction mixture as the polymerization proceeds. This is particularly important for understanding the formation of gels and crosslinked networks. By combining rheological measurements with other in-situ techniques, it is possible to obtain a comprehensive picture of the polymerization process.

The data obtained from these in-situ monitoring techniques will be instrumental in developing robust and reproducible polymerization processes for this compound, leading to the production of well-defined polymers with tailored properties.

Q & A

Q. What are the standard synthetic routes for 2-methyl-2-(4-vinylphenyl)propanoic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

- Aldehyde precursor activation : Starting with 4-vinylbenzaldehyde, a Strecker synthesis (using NH₃ and HCN) forms the α-amino nitrile intermediate .

- Hydrolysis : Acidic or basic hydrolysis converts the nitrile group to a carboxylic acid. Optimal conditions (e.g., 6M HCl at 80°C for 12 hours) maximize yield while minimizing side reactions like vinyl group oxidation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product. Yield optimization requires precise control of stoichiometry and temperature .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies the vinyl group (δ 5.2–5.8 ppm, multiplet) and carboxylic acid proton (δ 12.1 ppm, broad). ¹³C NMR confirms the quaternary carbon (δ 45–50 ppm) .

- FT-IR : Carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O (1700–1720 cm⁻¹) are key markers. Vinyl C=C appears at 1640 cm⁻¹ .

- HPLC-MS : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) with ESI-MS detect [M+H]⁺ ions (m/z ≈ 218.2) for purity assessment .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., vinyl group susceptibility to electrophilic attack). HOMO-LUMO gaps predict interactions with catalysts like Pd(0) in cross-coupling reactions .

- Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics. For example, simulations show steric hindrance from the methyl group slows nucleophilic substitution at the β-carbon .

Q. What strategies resolve enantiomers of this compound, and how is chiral purity validated?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Use HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns. Mobile phase: hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid improves peak resolution .

- X-ray Crystallography : Co-crystallization with chiral amines (e.g., (R)-1-phenylethylamine) confirms absolute configuration. Data collection at 100 K with Cu-Kα radiation (λ = 1.5418 Å) refines crystal packing .

Q. How do structural analogs inform SAR studies for biological activity?

Methodological Answer:

- Analog Synthesis : Replace the vinyl group with halogens (e.g., 4-fluorophenyl) or electron-withdrawing groups (e.g., nitro) to study electronic effects on enzyme inhibition .

- In Vitro Assays : Test analogs against COX-2 enzymes (IC₅₀ measurements) to correlate substituent polarity with anti-inflammatory activity. Data contradictions (e.g., unexpected activity in methyl-substituted analogs) require re-evaluation of steric parameters .

Q. What advanced techniques analyze degradation pathways under oxidative conditions?

Methodological Answer:

- LC-QTOF-MS : Identifies degradation products (e.g., epoxidation of the vinyl group or decarboxylation). Fragmentation patterns distinguish between oxidation at the aromatic ring vs. the propanoic acid chain .

- EPR Spectroscopy : Detects free radical intermediates during UV-induced degradation. Spin-trapping agents (e.g., DMPO) confirm hydroxyl radical involvement .

Data Contradiction Analysis

Example: Conflicting reports on the compound’s solubility in aqueous buffers may arise from:

- pH-dependent ionization : The carboxylic acid (pKa ≈ 4.5) increases solubility above pH 5.0. Studies using unbuffered solutions underestimate solubility .

- Crystallinity vs. amorphous forms : Ball-milling to generate amorphous phases enhances solubility by 30–40%, which non-crystallographic studies might overlook .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。